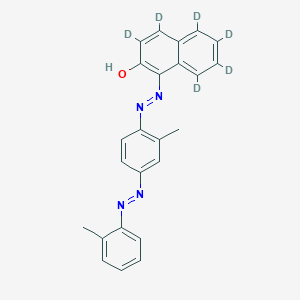

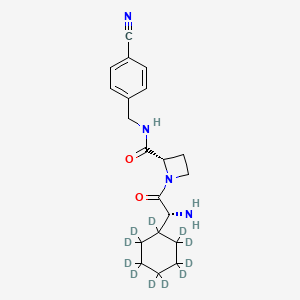

1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds, such as azetidine derivatives, often involves multi-step reactions including cyclization, rearrangement, and activation of functional groups. For example, Lucarini and Tomasini (2001) described the synthesis of oligomers containing azetidine units by starting from specific aminobutanoate and proceeding through cyclization and rearrangement steps, catalyzed by Sn(OTf)2 (Lucarini & Tomasini, 2001). This process highlights the complexity and the meticulous conditions required for the synthesis of azetidine-containing compounds.

Molecular Structure Analysis

The molecular structure of azetidine derivatives and similar compounds is often characterized by their conformational analysis using NMR spectroscopy and X-ray crystallography. For instance, the crystal structures of diastereoisomeric peptides containing azetidine units revealed specific geometric configurations, highlighting the importance of stereochemistry in the design and function of these molecules (Obrecht et al., 1995).

Chemical Reactions and Properties

Azetidine derivatives participate in various chemical reactions, including [2+2] cycloaddition reactions, which offer a pathway to the synthesis of substituted azetidines (Burtoloso & Correia, 2006). These reactions are crucial for modifying the chemical structure and thereby the properties of azetidine compounds.

Physical Properties Analysis

The physical properties of azetidine derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments. The crystal structure analysis provides insights into the molecular arrangement and interactions, crucial for the compound's physical properties.

Chemical Properties Analysis

The chemical properties of azetidine derivatives, including reactivity, stability, and functional group transformations, are central to their applications in synthesis and drug design. For example, azetidine derivatives have been explored for their potential as building blocks in peptide synthesis, demonstrating their versatility and utility in creating bioactive molecules (Sajjadi & Lubell, 2008).

Applications De Recherche Scientifique

Biochemical Labeling Reagents : The compound has potential use in the synthesis of undecagold cluster molecules, which are crucial for biochemical labeling. These labeling reagents are used in preparing biological macromolecules for electron microscopic analysis (Yang & Frey, 1984).

Synthesis of Isoquinoline and Benzylisoquinoline Products : The compound may be involved in reactions leading to the formation of isoquinoline and benzylisoquinoline products, which are significant in pharmaceutical and organic chemistry (Barnard & Elvidge, 1983).

Peptide Synthesis : It can be used in the synthesis of enantiopure azetidine 2-carboxylic acids, which are important for peptide synthesis. These acids serve as conformationally constrained analogues of phenylalanine (Couty, Evano, & Rabasso, 2003).

Antimicrobial and Antitubercular Activities : Derivatives of this compound may have applications in developing antimicrobial and antitubercular agents. This is crucial for addressing global health challenges like tuberculosis (Chandrashekaraiah et al., 2014).

Catalytic Synthesis : The compound might be used in the catalytic synthesis of bifunctional tetraaza macrocycles, which have applications in chelating agents and in the synthesis of complex organic molecules (McMurry et al., 1992).

Synthesis of Cytotoxic Compounds : It can be involved in the synthesis of new cytotoxic compounds, like pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which have potential applications in cancer treatment (Hassan, Hafez, & Osman, 2014).

Catecholase Activity : The compound can be used in the synthesis of dinuclear Cu II complexes, which are investigated for their catecholase activity. Such activity is important in various biochemical reactions and in the study of enzymatic functions (Sreenivasulu et al., 2006).

Propriétés

IUPAC Name |

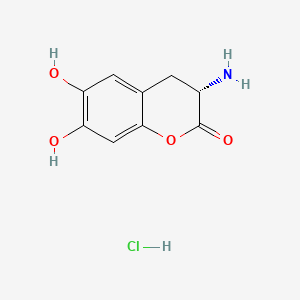

(2S)-1-[(2R)-2-amino-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetyl]-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c21-12-14-6-8-15(9-7-14)13-23-19(25)17-10-11-24(17)20(26)18(22)16-4-2-1-3-5-16/h6-9,16-18H,1-5,10-11,13,22H2,(H,23,25)/t17-,18+/m0/s1/i1D2,2D2,3D2,4D2,5D2,16D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXWQVQZPDROFY-FLLCJUDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C#N)N)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride](/img/structure/B1146839.png)